molecular formula C25H26N2O3 B11420373 2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole

2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11420373
M. Wt: 402.5 g/mol
InChI Key: UGSQJKGTHZODFN-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of methoxyphenoxy and methylphenoxy groups attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of Methoxyphenoxy and Methylphenoxy Groups: The methoxyphenoxy and methylphenoxy groups are introduced through nucleophilic substitution reactions, often using alkyl halides as electrophiles and phenols as nucleophiles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenoxy)propan-1-amine: Shares the methoxyphenoxy group but differs in the core structure.

    2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar methoxyphenoxy group but has a different core structure.

Uniqueness

2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and the benzodiazole core

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C25H26N2O3/c1-19-8-10-21(11-9-19)29-17-5-16-27-24-7-4-3-6-23(24)26-25(27)18-30-22-14-12-20(28-2)13-15-22/h3-4,6-15H,5,16-18H2,1-2H3

InChI Key

UGSQJKGTHZODFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC

Origin of Product

United States

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